molecular formula C22H21N5O2 B4438058 [(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanone

[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanone

Cat. No.: B4438058
M. Wt: 387.4 g/mol
InChI Key: MURNEEOAEBIGMB-RBUKOAKNSA-N
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Description

[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a naphthalene moiety, and a triazolopyrimidine group, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the naphthalene and triazolopyrimidine groups. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the triazolopyrimidine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, [(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanone is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biology, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In industry, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of [(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, naphthalene-containing molecules, and triazolopyrimidine analogs. Examples include:

  • Piperidine derivatives like piperine
  • Naphthalene-containing compounds like naphthalene-2-sulfonic acid
  • Triazolopyrimidine analogs like triazolopyrimidine-5-carboxamide

Uniqueness

[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanone is unique due to its combination of structural features, which confer specific chemical and biological properties. Its stereochemistry, functional groups, and overall architecture distinguish it from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-14-8-11-27-20(24-25-22(27)23-14)21(29)26-10-9-18(19(28)13-26)17-7-6-15-4-2-3-5-16(15)12-17/h2-8,11-12,18-19,28H,9-10,13H2,1H3/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURNEEOAEBIGMB-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NN=C(N2C=C1)C(=O)N3CCC(C(C3)O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=NN=C(N2C=C1)C(=O)N3CC[C@H]([C@@H](C3)O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanone
Reactant of Route 3
[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanone
Reactant of Route 4
Reactant of Route 4
[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanone
Reactant of Route 5
[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanone
Reactant of Route 6
Reactant of Route 6
[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanone

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